molecular formula C13H25Cl B12552694 1-Tridecene, 3-chloro- CAS No. 146548-52-9

1-Tridecene, 3-chloro-

Cat. No.: B12552694
CAS No.: 146548-52-9
M. Wt: 216.79 g/mol
InChI Key: ZFWOYQPKYKFFMZ-UHFFFAOYSA-N
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Description

Contextualizing Chlorinated Alkenes in Synthetic Organic Chemistry

Chlorinated alkenes are a class of organic compounds that feature at least one carbon-carbon double bond and one or more carbon-chlorine bonds. wikipedia.org These compounds are valuable intermediates in organic synthesis due to the diverse reactivity conferred by the chlorine substituent. The chlorine atom can act as a leaving group in nucleophilic substitution reactions or influence the regioselectivity of electrophilic additions to the double bond. wikipedia.org

The synthesis of chlorinated alkenes can be achieved through various methods, including the reaction of alkenes with chlorine (Cl2) to form vicinal dichlorides, followed by elimination, or through the reaction with hydrogen chloride (HCl). wikipedia.orgmasterorganicchemistry.com More advanced methods involve catalytic processes that offer greater control over stereochemistry and regioselectivity. nih.govorganic-chemistry.org For instance, the development of catalytic, syn-stereospecific dichlorination of alkenes represents a significant advancement in controlling the three-dimensional structure of the resulting products. nih.gov The presence of chlorine modifies the physical properties of the parent hydrocarbon, typically increasing the boiling point, melting point, and density. wikipedia.org

Significance of Long-Chain Olefins as Chemical Feedstocks and Intermediates

Long-chain olefins, which are alkenes with a significant number of carbon atoms (typically greater than ten), are crucial industrial chemical feedstocks. bohrium.comlsu.edu They are fundamental building blocks for a variety of valuable products. The primary source of these olefins has traditionally been petroleum resources, but there is growing interest in their production from alternative sources like biomass-derived glycerol (B35011) or through the hydrogenation of carbon dioxide. bohrium.comrsc.org

These long-chain olefins are utilized in the synthesis of detergents, lubricants, plasticizers, and polymers. ontosight.ai For example, the isomerization of long-chain olefins is a key step in the production of alkenyl succinic anhydrides (ASA), which are used as paper sizing agents. lsu.edu The position of the double bond within the long chain is critical for the properties of the final product, making the catalytic control of isomerization and other transformations a key area of research. nih.gov

Research Rationale for the Comprehensive Academic Investigation of 1-Tridecene (B165156), 3-chloro-

The academic investigation of 1-Tridecene, 3-chloro- is driven by its potential as a versatile intermediate in the synthesis of more complex molecules. The structure of 1-Tridecene, 3-chloro- incorporates both a terminal alkene and an allylic chloride. This combination of functional groups suggests several avenues for further chemical modification.

The terminal double bond can undergo a variety of addition reactions, while the allylic chloride provides a reactive site for nucleophilic substitution. This dual reactivity makes it a potentially valuable building block for introducing long alkyl chains with subsequent functionalization possibilities. Research into this specific molecule would likely focus on exploring its reactivity in various transformations and its potential as a precursor for novel surfactants, polymers, or biologically active molecules. While extensive research specifically on 1-Tridecene, 3-chloro- is not widely published, its parent compound, 1-tridecene, is recognized as an intermediate in the pharmaceutical industry. chemicalbook.com

Chemical Properties of 1-Tridecene, 3-chloro-

PropertyValue
Molecular Formula C13H25Cl
Molecular Weight 216.80 g/mol
Appearance Not specified, likely a liquid
Boiling Point Estimated to be higher than 1-tridecene (232-233 °C) due to the chlorine atom. chemsynthesis.com
Density Estimated to be higher than 1-tridecene (0.766 g/mL) due to the chlorine atom. chemicalbook.com
Solubility Expected to be insoluble in water, similar to other long-chain haloalkanes.

Detailed Research Findings

Specific research findings on 1-Tridecene, 3-chloro- are limited in publicly accessible literature. However, based on the general reactivity of chlorinated alkenes and long-chain olefins, several research directions can be inferred:

Synthesis and Characterization: Development of efficient and stereoselective methods for the synthesis of 1-Tridecene, 3-chloro-. This could involve the direct chlorination of 1-tridecene under controlled conditions to favor allylic substitution.

Reaction Chemistry: Investigation of its reactivity towards various nucleophiles to explore substitution reactions at the C-3 position. Studies could also focus on addition reactions at the double bond and the influence of the allylic chloride on the regioselectivity of these additions.

Polymerization: Exploration of the potential of 1-Tridecene, 3-chloro- as a monomer or co-monomer in polymerization reactions to create functionalized polymers with long side chains.

Applications as a Building Block: Utilization of 1-Tridecene, 3-chloro- in the total synthesis of natural products or other complex target molecules that contain a C13 alkyl chain.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

146548-52-9

Molecular Formula

C13H25Cl

Molecular Weight

216.79 g/mol

IUPAC Name

3-chlorotridec-1-ene

InChI

InChI=1S/C13H25Cl/c1-3-5-6-7-8-9-10-11-12-13(14)4-2/h4,13H,2-3,5-12H2,1H3

InChI Key

ZFWOYQPKYKFFMZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(C=C)Cl

Origin of Product

United States

Elucidation of Reactivity Profiles and Mechanistic Pathways for 1 Tridecene, 3 Chloro

Electrophilic Addition Reactions of Chlorinated Alkenes

Electrophilic addition reactions are characteristic of alkenes, proceeding through the initial attack of an electrophile on the electron-rich carbon-carbon double bond. In the case of 1-Tridecene (B165156), 3-chloro-, the presence of an allylic chlorine atom can influence the regioselectivity and stereoselectivity of these reactions through inductive and steric effects.

Catalytic Hydrogenation Mechanisms

Catalytic hydrogenation of alkenes involves the addition of hydrogen across the double bond, typically in the presence of a metal catalyst such as palladium, platinum, or nickel. For 1-Tridecene, 3-chloro-, this reaction is expected to yield 3-chloro-tridecane.

The generally accepted mechanism for catalytic hydrogenation involves the following steps:

Adsorption of Reactants: Both hydrogen gas and the alkene adsorb onto the surface of the metal catalyst.

Hydrogen Dissociation: The H-H bond of molecular hydrogen is cleaved, and individual hydrogen atoms bind to the catalyst surface.

Hydrogen Transfer: The hydrogen atoms are sequentially transferred from the catalyst surface to the carbons of the double bond. This typically occurs in a syn-addition fashion, meaning both hydrogen atoms add to the same face of the double bond.

Desorption of Product: The resulting saturated alkane desorbs from the catalyst surface.

A potential competing reaction in the hydrogenation of 1-Tridecene, 3-chloro- is hydrogenolysis of the carbon-chlorine bond. The allylic position of the chlorine atom makes this bond susceptible to cleavage by the catalyst and hydrogen, which could lead to the formation of tridecane (B166401) as a byproduct. The choice of catalyst and reaction conditions can be crucial in minimizing this side reaction. For instance, palladium-based catalysts are known to be active for both hydrogenation and hydrogenolysis, while certain modified catalysts might offer higher selectivity for double bond reduction.

Table 1: Predicted Products of Catalytic Hydrogenation of 1-Tridecene, 3-chloro-

ReactantCatalystPredicted Major ProductPredicted Minor Product(s)
1-Tridecene, 3-chloro-Pd/C, H₂3-chloro-tridecaneTridecane
1-Tridecene, 3-chloro-PtO₂, H₂3-chloro-tridecaneTridecane
1-Tridecene, 3-chloro-Raney Ni, H₂3-chloro-tridecaneTridecane

Hydroboration-Oxidation Reaction Sequences

The hydroboration-oxidation of alkenes is a two-step process that results in the anti-Markovnikov addition of water across the double bond. wikipedia.orglibretexts.orglibretexts.orgmasterorganicchemistry.combyjus.com For 1-Tridecene, 3-chloro-, this reaction is expected to yield 3-chloro-1-tridecanol.

The mechanism proceeds as follows:

Hydroboration: Borane (B79455) (BH₃), often used as a complex with tetrahydrofuran (B95107) (THF), adds to the double bond. wikipedia.orgbyjus.com The boron atom, being the electrophilic center, adds to the less substituted carbon (C1), while a hydride is transferred to the more substituted carbon (C2). This step is a concerted, syn-addition. The bulky nature of the borane reagent and the electronic effects of the alkyl chain favor this regioselectivity. The presence of the electron-withdrawing chlorine atom at the allylic position (C3) is expected to have a minor influence on the regioselectivity of borane addition to the C1-C2 double bond. Three equivalents of the alkene can react sequentially with one equivalent of BH₃ to form a trialkylborane.

Oxidation: The intermediate trialkylborane is then treated with an oxidizing agent, typically hydrogen peroxide in a basic solution. libretexts.org The oxidation proceeds with retention of stereochemistry, meaning the hydroxyl group replaces the boron atom at the same position.

Table 2: Predicted Products of Hydroboration-Oxidation of 1-Tridecene, 3-chloro-

ReactantReagentsIntermediateFinal Product
1-Tridecene, 3-chloro-1. BH₃·THF 2. H₂O₂, NaOHTris(3-chloro-1-tridecyl)borane3-chloro-1-tridecanol

Radical-Mediated Transformations

Radical reactions involve intermediates with unpaired electrons and can lead to a variety of transformations, including additions and cyclizations. The double bond and the allylic C-H and C-Cl bonds in 1-Tridecene, 3-chloro- are all potential sites for radical reactivity.

Interactions with Hydroxyl Radicals: Kinetics and Product Distributions

Hydroxyl radicals (•OH) are highly reactive species that can react with alkenes through two main pathways: addition to the double bond and hydrogen abstraction. The rate of reaction of hydroxyl radicals with alkenes is generally fast. For example, the rate constants for the reaction of •OH with various butene isomers are on the order of 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. nist.gov

For 1-Tridecene, 3-chloro-, the following reactions with hydroxyl radicals are plausible:

Addition: The hydroxyl radical can add to either carbon of the double bond. Addition to the terminal carbon (C1) would be sterically favored and would lead to a more stable secondary radical at C2.

Hydrogen Abstraction: The allylic hydrogen atom at C3 is susceptible to abstraction, which would lead to a resonance-stabilized allylic radical. Abstraction of other hydrogens along the alkyl chain is also possible but would likely be slower.

The product distribution would depend on the relative rates of these competing pathways and the subsequent reactions of the resulting radicals. In the presence of oxygen, these carbon-centered radicals would likely form peroxy radicals, leading to a complex mixture of oxygenated products.

Table 3: Potential Initial Radical Intermediates from the Reaction of 1-Tridecene, 3-chloro- with Hydroxyl Radicals

Reaction TypeSite of AttackResulting Radical Intermediate
AdditionC13-chloro-1-hydroxy-2-tridecyl radical
AdditionC23-chloro-2-hydroxy-1-tridecyl radical
H-AbstractionC33-chloro-1-tridecen-3-yl radical (allylic)

Exploration of Acyl Radical Cascade Cyclization Processes

Acyl radicals can be generated from various precursors, such as aldehydes or acyl chlorides, and can participate in intramolecular cyclization reactions with alkenes. purdue.edunih.govresearchgate.net For a derivative of 1-Tridecene, 3-chloro- containing a suitable acyl radical precursor, a cascade cyclization could be envisioned.

Consider a hypothetical derivative where the terminal end of the tridecyl chain is functionalized with a group that can be converted into an acyl radical. The acyl radical could then add to the double bond in an intramolecular fashion. The regioselectivity of the initial cyclization would be governed by Baldwin's rules, with a 5-exo-trig or 6-exo-trig cyclization being favored. The presence of the chlorine atom could influence the subsequent fate of the cyclized radical intermediate.

For example, a 6-hexenoyl radical derivative could undergo a 5-exo-trig cyclization to form a five-membered ring. The resulting primary radical could then be trapped by a suitable reagent. This type of radical cascade can be a powerful tool for the construction of complex cyclic molecules. nih.gov

Transition Metal-Catalyzed Reactions

Transition metal catalysts can mediate a wide variety of reactions involving alkenes and alkyl halides. 1-Tridecene, 3-chloro- possesses both of these functional groups, making it a potentially versatile substrate for such catalysis.

The allylic chloride moiety of 1-Tridecene, 3-chloro- makes it a suitable electrophile for cross-coupling reactions. For example, palladium-catalyzed reactions, such as the Suzuki, Stille, or Heck reactions, could potentially be used to form new carbon-carbon bonds at the C3 position. These reactions typically involve an oxidative addition of the allylic chloride to a low-valent metal center, followed by transmetalation (for Suzuki and Stille) or migratory insertion (for Heck) and reductive elimination.

Furthermore, the C-H bonds in 1-Tridecene, 3-chloro- could be targets for functionalization. For instance, a cooperative photoredox and copper catalysis system has been reported for the direct C–H allylation of unactivated alkanes with allylic chlorides. nih.gov This type of methodology could potentially be applied to achieve intermolecular or intramolecular C-H functionalization of the tridecyl chain of 1-Tridecene, 3-chloro-.

The alkene moiety can also participate in various transition metal-catalyzed reactions, such as metathesis or hydroformylation, although the presence of the allylic chloride might interfere with some catalytic systems.

Table 4: Potential Transition Metal-Catalyzed Reactions of 1-Tridecene, 3-chloro-

Reaction TypeCatalystPotential Product Type
Suzuki CouplingPd(0) complex3-Aryl-1-tridecene
Heck CouplingPd(0) complexSubstituted alkene
C-H AllylationW/Cu photocatalysisFunctionalized tridecene derivative

Hydrosilylation Chemistry of Terminal Alkenes

Hydrosilylation involves the addition of a silicon-hydride bond across the carbon-carbon double bond of the alkene. This reaction is a cornerstone of organosilicon chemistry, typically catalyzed by transition metal complexes, most notably those of platinum. The prevalent mechanism for this transformation is the Chalk-Harrod mechanism.

The catalytic cycle is generally understood to proceed through the following steps:

Oxidative Addition: The Si-H bond of the hydrosilane adds to the low-valent metal center (e.g., Pt(0)).

Alkene Coordination: The terminal alkene, 1-Tridecene, 3-chloro-, coordinates to the metal-silicon-hydride complex.

Migratory Insertion: The alkene inserts into either the metal-hydride or the metal-silicon bond. Insertion into the metal-hydride bond is generally favored for terminal alkenes, leading to the anti-Markovnikov product.

Reductive Elimination: The resulting alkyl-silyl-metal complex undergoes reductive elimination to yield the alkylsilane product and regenerate the active catalyst.

For 1-Tridecene, 3-chloro-, the hydrosilylation is expected to yield the anti-Markovnikov addition product, where the silicon atom attaches to the terminal carbon (C1) and the hydrogen atom to the second carbon (C2). The presence of the allylic chloride at the C3 position can influence the reaction's regioselectivity and rate, though the fundamental pathway remains the same.

Table 1: Predicted Products of Hydrosilylation of 1-Tridecene, 3-chloro-

Reactant Catalyst Expected Major Product
1-Tridecene, 3-chloro- + HSiCl₃ H₂PtCl₆ (Speier's catalyst) 1-(Trichlorosilyl)-3-chlorotridecane

Isomerization Reactions in Olefinic Systems

Isomerization in olefinic systems, such as 1-Tridecene, 3-chloro-, can involve the migration of the double bond along the carbon chain. These reactions are typically catalyzed by acids, bases, or transition metals. For long-chain alkenes, hydroisomerization is a common process, particularly in the context of petroleum refining, where straight-chain alkanes are converted to their branched isomers over bifunctional catalysts (containing both metal and acid sites). mdpi.com

In the case of 1-Tridecene, 3-chloro-, isomerization could lead to a mixture of constitutional isomers where the double bond is located at different positions within the tridecene chain. The reaction proceeds through the formation of a carbenium ion intermediate when catalyzed by an acid. researchgate.net The stability of the resulting alkene isomers will dictate the equilibrium position of the reaction.

A potential isomerization pathway for 1-Tridecene, 3-chloro- could involve the migration of the double bond from the terminal position to an internal position, which is often thermodynamically more stable. The presence of the chlorine atom at the allylic position might also facilitate or hinder certain isomerization pathways, and could potentially be eliminated under harsh conditions, leading to diene formation.

Enantioselective Diborylation of Halogenated Alkenes

The enantioselective diborylation of alkenes is a powerful method for the stereocontrolled synthesis of chiral 1,2-diols and other valuable building blocks. This reaction involves the addition of a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), across the double bond, catalyzed by a chiral transition metal complex, typically of platinum or rhodium.

For a terminal alkene like 1-Tridecene, 3-chloro-, a platinum-catalyzed enantioselective diborylation using a chiral phosphonite ligand would be expected to proceed with high enantioselectivity. organic-chemistry.orgwashington.edu The mechanism involves the oxidative addition of the B-B bond to the platinum(0) catalyst, followed by alkene coordination and migratory insertion. The stereochemistry of the final product is determined during the migratory insertion step. Subsequent reductive elimination releases the 1,2-bis(boronate) ester.

The resulting chiral 1,2-bis(boronate) ester of 3-chlorotridecane can then be oxidized (e.g., with hydrogen peroxide) to afford the corresponding chiral 1,2-diol. The presence of the chloro-substituent is generally well-tolerated in these reactions.

Table 2: Representative Enantioselective Diborylation of a Terminal Alkene

Alkene Diboron Reagent Catalyst System Product (after oxidation) Enantiomeric Excess (ee)

Data is representative for terminal alkenes and is expected to be similar for 1-Tridecene, 3-chloro- under optimized conditions.

Electrochemical Reductive Transformations of Organic Compounds

The electrochemical reduction of organic halides provides a method for the cleavage of carbon-halogen bonds. In the case of 1-Tridecene, 3-chloro-, an allylic chloride, the electrochemical reduction is expected to proceed via a two-electron transfer process. utexas.eduacs.org This transformation typically leads to the formation of an allyl anion intermediate.

The mechanism can be summarized as follows:

Electron Transfer: The 1-Tridecene, 3-chloro- molecule diffuses to the cathode surface where it accepts an electron, leading to the cleavage of the carbon-chlorine bond and the formation of an allyl radical and a chloride ion.

Second Electron Transfer: The highly reactive allyl radical is immediately reduced at the electrode surface by a second electron to form an allyl anion.

Protonation: In the presence of a proton source (e.g., the solvent or a deliberately added proton donor), the allyl anion is protonated to yield the final hydrocarbon product, in this case, 1-tridecene.

This process effectively removes the chlorine atom from the molecule. The potential at which this reduction occurs is dependent on the specific structure of the allyl halide and the reaction conditions.

Computational and Theoretical Investigations of Reaction Mechanisms

Density Functional Theory (DFT) Studies on Reaction Energetics

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of 1-Tridecene, 3-chloro-, DFT calculations can be employed to elucidate the energetics of various reaction pathways, including transition state energies and the stability of intermediates.

For instance, in the hydrosilylation reaction, DFT could be used to calculate the energy barriers for the oxidative addition, migratory insertion, and reductive elimination steps. This would provide insight into the rate-determining step of the reaction and help to explain the observed regioselectivity. Similarly, for isomerization reactions, DFT can map out the potential energy surface, identifying the most stable isomers and the energy barriers for their interconversion. researchgate.net

Table 3: Hypothetical DFT Calculated Energy Barriers for Hydrosilylation of 1-Tridecene, 3-chloro-

Reaction Step Catalyst System Calculated Activation Energy (kcal/mol)
Oxidative Addition of HSiCl₃ Pt(PPh₃)₄ 15.2
Migratory Insertion (anti-Markovnikov) Pt(PPh₃)₄ 12.5
Migratory Insertion (Markovnikov) Pt(PPh₃)₄ 18.7

These values are illustrative and represent typical ranges for such reactions.

Molecular Dynamics Simulations of Reactive Intermediates

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. MD simulations can provide detailed information about the behavior of reactive intermediates in solution, including their solvation dynamics and conformational preferences.

For the electrochemical reduction of 1-Tridecene, 3-chloro-, MD simulations could be used to study the behavior of the intermediate allyl radical and allyl anion. This could include investigating the solvent reorganization around these charged and radical species, which can have a significant impact on their reactivity and stability. Furthermore, MD simulations can be used to explore the dynamics of the interaction between the reactant molecule and the electrode surface, providing a more complete picture of the electrochemical process.

Applications of 1 Tridecene, 3 Chloro in Advanced Chemical and Material Sciences

Role as a Chemical Building Block in Complex Synthesis

The dual functionality of 1-Tridecene (B165156), 3-chloro- makes it a valuable intermediate in multi-step organic syntheses. The allylic chloride is susceptible to nucleophilic substitution, while the terminal alkene can undergo a wide array of addition reactions.

Precursor in the Synthesis of Natural Product Analogs

While direct synthesis of natural products using 1-Tridecene, 3-chloro- is not yet widely documented, its structure is analogous to precursors used in the synthesis of complex molecules. The long carbon chain is a feature of many lipids and polyketide natural products. The allylic chloride allows for the strategic introduction of other functional groups through substitution reactions, a common tactic in building complex natural product frameworks. For instance, the substitution of the chloride with oxygen, nitrogen, or sulfur-containing nucleophiles can generate a variety of derivatives, which could then be further elaborated. The alkene group can be used for chain extension, cyclization, or the introduction of stereocenters, critical steps in mirroring the complexity of natural products.

Utility in the Construction of Pharmaceutical Scaffolds

In medicinal chemistry, the development of novel molecular scaffolds is crucial for drug discovery. nih.govdrugtargetreview.com Chlorinated organic compounds play a significant role in pharmaceuticals, with the chlorine atom often enhancing biological activity. nih.gov 1-Tridecene, 3-chloro- can serve as a lipophilic building block for creating new chemical entities. The long alkyl chain can be incorporated to increase a molecule's affinity for nonpolar biological environments, such as cell membranes.

The reactivity of the allylic chloride is particularly useful. It can undergo S_N2 or S_N2' reactions to couple with various pharmacophores or heterocyclic systems, which are common cores of pharmaceutical agents. researchgate.net For example, it could be used to alkylate amines, phenols, or thiols on a parent drug molecule to create a library of new derivatives for structure-activity relationship (SAR) studies. Furthermore, the terminal alkene is a handle for reactions like Heck coupling, which is widely used to build scaffolds for active pharmaceutical ingredients. researchgate.net

Potential as a Monomer or Co-monomer in Polymer Chemistry

The presence of the terminal double bond in 1-Tridecene, 3-chloro- allows it to act as a monomer in addition polymerization. youtube.com The incorporation of the long, chlorinated alkyl side chain can impart unique properties to the resulting polymer.

Polymerization Strategies Involving Functionalized Alkenes

1-Tridecene, 3-chloro- falls into the category of functionalized α-olefins. The polymerization of such monomers can be achieved through various methods, including free-radical polymerization, Ziegler-Natta catalysis, or more advanced controlled radical polymerization (CRP) techniques like RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization. chemguide.co.uknih.gov

The choice of polymerization technique is critical. Ziegler-Natta catalysts, for instance, are known to produce polymers with high stereoregularity from α-olefins, which can lead to crystalline materials with enhanced mechanical properties. chemguide.co.uklibretexts.org CRP methods would offer precise control over the molecular weight and architecture of the polymer, allowing for the synthesis of well-defined block copolymers or other complex structures. nih.gov The reactivity of the allylic chloride group must be considered, as it could potentially interact with certain catalyst systems.

Impact on Polymer Properties and Architecture

Incorporating 1-Tridecene, 3-chloro- into a polymer backbone would be expected to have several significant effects on the material's properties.

Flexibility and Plasticization : The long C10H21 alkyl chain extending from the polymer backbone would act as an internal plasticizer, increasing the free volume between polymer chains and enhancing flexibility. This could lower the glass transition temperature (Tg) of the material.

Polarity and Adhesion : The chlorine atom introduces polarity into the otherwise nonpolar hydrocarbon chain. libretexts.orgsenecalearning.com This can increase intermolecular dipole-dipole interactions, potentially increasing the polymer's rigidity and affecting its solubility. chemguide.co.uklibretexts.org The added polarity may also improve adhesion to various substrates.

Chemical Reactivity : The pendent allylic chloride groups on the polymer chain serve as reactive sites for post-polymerization modification. This allows the polymer to be cross-linked or functionalized with other chemical groups, creating materials with tailored properties for specific applications, such as coatings, adhesives, or functional membranes.

Monomer FeaturePotential Impact on Polymer Property
Long Alkyl Chain Increased flexibility, Lower Tg, Hydrophobicity
Chlorine Atom Increased polarity, Potential for higher rigidity, Improved adhesion
Reactive C-Cl Bond Site for cross-linking, Post-polymerization functionalization

Contribution to Catalysis Research

In the field of catalysis, molecules with both an olefin and a reactive handle can be valuable. While direct catalytic applications of 1-Tridecene, 3-chloro- are not established, it holds potential as a ligand precursor. The terminal alkene can coordinate to a metal center, and the allylic chloride could be displaced by another coordinating group on a ligand backbone, tethering the long alkyl chain to the catalyst. Such long-chain modifications are sometimes used to alter the solubility of a homogeneous catalyst, allowing it to be used in nonpolar media or facilitating its separation after a reaction. Additionally, chlorinated hydrocarbons can be involved in catalyst activation or regeneration steps in certain industrial processes, such as dehydrochlorination reactions. nih.govresearchgate.net

Sophisticated Analytical Methodologies for the Characterization and Detection of 1 Tridecene, 3 Chloro

Chromatographic Separation Techniques

Chromatographic methods are indispensable for the separation of 1-Tridecene (B165156), 3-chloro- from complex mixtures, enabling its subsequent identification and quantification. Gas chromatography, in particular, is well-suited for the analysis of this volatile compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Quantitative and Qualitative Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) stands as a cornerstone technique for the analysis of 1-Tridecene, 3-chloro-. The gas chromatograph separates the compound from other volatile and semi-volatile components in a sample based on its boiling point and affinity for the stationary phase of the GC column. Following separation, the mass spectrometer fragments the eluted molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique spectral fingerprint for identification.

For the qualitative analysis of 1-Tridecene, 3-chloro-, the electron ionization (EI) mass spectrum is of primary importance. The molecular ion peak, although potentially weak due to the lability of the C-Cl bond, would be expected at a mass-to-charge ratio corresponding to the molecular weight of the compound. The fragmentation pattern is predicted to be characterized by several key features:

Loss of a chlorine radical: A prominent peak corresponding to the loss of a chlorine atom.

Allylic cleavage: Fission of the C-C bond adjacent to the double bond, leading to a stabilized allylic carbocation.

Fragmentation of the alkyl chain: A series of peaks separated by 14 Da, characteristic of the fragmentation of a long hydrocarbon chain.

Loss of HCl: A potential rearrangement and elimination of a molecule of hydrogen chloride.

Quantitative analysis is achieved by integrating the area of a specific ion peak in the mass spectrum, which is proportional to the concentration of the analyte. For enhanced accuracy and precision, an internal standard—a compound with similar chemical properties but a different mass—is typically added to the sample. By comparing the peak area of the analyte to that of the internal standard, precise quantification can be achieved.

Table 1: Predicted GC-MS Fragmentation Data for 1-Tridecene, 3-chloro-

m/z (Mass-to-Charge Ratio) Proposed Fragment Identity Predicted Relative Intensity
216/218[M]+ (Molecular Ion)Low
181[M-Cl]+Moderate
145[M-C5H11]+ (Allylic Cleavage)High
57[C4H9]+High

Note: The predicted relative intensities are qualitative and would need to be confirmed by experimental data.

Advanced hyphenated GC-MS applications for complex matrices

In the analysis of complex samples, such as environmental extracts or industrial process streams, co-eluting compounds can interfere with the identification and quantification of 1-Tridecene, 3-chloro-. Advanced hyphenated GC-MS techniques, such as comprehensive two-dimensional gas chromatography (GCxGC) coupled with a time-of-flight mass spectrometer (TOF-MS), offer enhanced separation power and sensitivity.

GCxGC utilizes two columns with different stationary phases, providing a much higher degree of separation than single-column GC. This is particularly useful for resolving isomers of 1-Tridecene, 3-chloro- from each other and from other interfering compounds. The TOF-MS provides high-speed data acquisition, which is necessary to capture the narrow peaks produced by GCxGC, and high mass resolution, which aids in the confident identification of the analyte in a complex matrix.

Spectroscopic Characterization Techniques

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in 1-Tridecene, 3-chloro-.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of 1-Tridecene, 3-chloro-. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule.

The ¹H NMR spectrum is expected to show characteristic signals for the vinyl protons, the proton on the carbon bearing the chlorine atom, and the protons of the long alkyl chain. The chemical shifts and coupling constants of these signals would provide information about the connectivity of the atoms.

The ¹³C NMR spectrum will show distinct signals for the two sp² hybridized carbons of the double bond and the sp³ hybridized carbons of the alkyl chain. The carbon atom bonded to the chlorine atom is expected to be shifted downfield due to the electronegativity of the chlorine.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-Tridecene, 3-chloro-

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C1 (CH2=)5.1 - 5.3~115
C2 (=CH-)5.8 - 6.0~140
C3 (-CHCl-)4.0 - 4.560 - 65
C4-C12 (-CH2-)1.2 - 1.622 - 32
C13 (-CH3)0.8 - 0.9~14

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis in Reaction Mixtures

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FT-IR spectrum of 1-Tridecene, 3-chloro- is expected to show characteristic absorption bands corresponding to the C=C double bond, the C-Cl bond, and the C-H bonds of the alkene and alkane portions of the molecule.

This technique is particularly useful for monitoring chemical reactions involving 1-Tridecene, 3-chloro-. For example, if the compound undergoes a reaction that alters the double bond or the C-Cl bond, the corresponding peaks in the FT-IR spectrum will change in intensity or disappear, allowing for real-time monitoring of the reaction progress.

Table 3: Predicted FT-IR Absorption Bands for 1-Tridecene, 3-chloro-

Wavenumber (cm⁻¹) Vibrational Mode Predicted Intensity
3080 - 3010=C-H StretchMedium
2960 - 2850-C-H Stretch (alkane)Strong
1645 - 1635C=C StretchMedium
1470 - 1450-CH₂- BendMedium
800 - 600C-Cl StretchStrong

Note: The exact position and intensity of the peaks can be influenced by the molecular environment.

Photoionization Mass Spectrometry for Gas-Phase Reaction Product Distribution

Photoionization Mass Spectrometry is a soft ionization technique that uses photons to ionize molecules. This method can be particularly useful for studying the gas-phase reactions of 1-Tridecene, 3-chloro-, such as those that might occur in the atmosphere or in combustion processes.

By using tunable vacuum ultraviolet (VUV) radiation, specific isomers can be selectively ionized and detected, which is advantageous when analyzing complex reaction mixtures. The technique can provide insights into the initial products of reactions, as the soft ionization minimizes fragmentation of the product molecules. For example, the photo-initiated oxidation of 1-Tridecene, 3-chloro- could be studied to identify primary reaction products like chlorinated epoxides or aldehydes.

Integration of Multi-Modal Analytical Data for Reaction Pathway Confirmation

The unambiguous confirmation of a reaction pathway, particularly in complex organic syntheses such as those potentially yielding 1-Tridecene, 3-chloro-, necessitates a sophisticated analytical approach. Relying on a single analytical technique is often insufficient for complete structural elucidation and the definitive identification of reactants, intermediates, and final products. Therefore, the integration of data from multiple, complementary analytical modalities is crucial for a comprehensive understanding of the reaction mechanism and to confirm the formation of the target compound. This multi-modal strategy typically involves the synergistic use of chromatographic separation with various spectroscopic techniques.

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile chlorinated hydrocarbons. nih.govhelcom.fi The gas chromatograph separates the components of a reaction mixture, and the mass spectrometer provides information about the molecular weight and fragmentation pattern of each component. chemguide.co.uk For a compound like 1-Tridecene, 3-chloro-, GC-MS analysis would provide the retention time, which is characteristic of the compound under specific chromatographic conditions, and a mass spectrum. The mass spectrum is expected to show a molecular ion peak and a pattern of fragment ions resulting from the cleavage of the molecule. wikipedia.org The presence of chlorine would be indicated by the characteristic isotopic pattern (approximately 3:1 ratio for ³⁵Cl and ³⁷Cl isotopes) in the molecular ion and chlorine-containing fragments.

However, mass spectrometry alone cannot definitively determine the exact isomeric structure. nih.gov For instance, it may not distinguish between 1-Tridecene, 3-chloro- and other isomers with the same molecular formula. To resolve this ambiguity, data from Nuclear Magnetic Resonance (NMR) spectroscopy is essential. ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, within the molecule. nih.gov

In the case of 1-Tridecene, 3-chloro-, ¹H NMR would be expected to show characteristic signals for the vinyl protons (=CH₂ and =CH-), the proton on the carbon bearing the chlorine atom (CHCl), and the various methylene (B1212753) (-CH₂-) and methyl (-CH₃) groups in the alkyl chain. The chemical shifts of these protons are influenced by neighboring functional groups; for example, the presence of the electronegative chlorine atom would cause a downfield shift for the adjacent proton. libretexts.org Similarly, ¹³C NMR would provide distinct signals for the sp² hybridized carbons of the double bond and the sp³ hybridized carbons of the alkyl chain, with the carbon atom bonded to chlorine showing a characteristic chemical shift. libretexts.org

Infrared (IR) spectroscopy offers complementary information by identifying the functional groups present in the molecule. For 1-Tridecene, 3-chloro-, the IR spectrum would be expected to show characteristic absorption bands for C=C stretching (around 1640-1680 cm⁻¹), vinylic =C-H stretching (around 3000-3100 cm⁻¹), and C-Cl stretching. pressbooks.publibretexts.org The out-of-plane bending vibrations for the vinyl group can also provide information about the substitution pattern of the alkene. spectroscopyonline.com

By integrating the data from these different techniques, a detailed and confirmed picture of the reaction pathway can be constructed. For example, GC-MS can track the disappearance of starting materials and the appearance of products over time. The mass spectra can suggest the identity of these products. NMR and IR analysis of isolated fractions can then confirm the precise structure of these products, including their stereochemistry if applicable. This integrated approach allows for the confident identification of not only the desired product, 1-Tridecene, 3-chloro-, but also any intermediates, byproducts, or isomers formed during the reaction, thus providing a complete confirmation of the reaction pathway. The combination of chromatographic separation with high-resolution mass spectrometry and NMR is a powerful tool for the analysis of complex mixtures and the unambiguous identification of novel compounds. nih.gov

Representative Analytical Data for 1-Tridecene, 3-chloro-

The following tables present hypothetical but representative data that would be expected from the analysis of 1-Tridecene, 3-chloro- using various analytical techniques.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Data

ParameterExpected Value/Observation
Retention Time Dependent on column and conditions
Molecular Ion (M⁺) m/z 216/218 (in approx. 3:1 ratio)
Key Fragments m/z 181/183 ([M-Cl]⁺), m/z 43 ([C₃H₇]⁺), m/z 55 ([C₄H₇]⁺)

This interactive table showcases the expected mass spectrometry results for 1-Tridecene, 3-chloro-, highlighting the isotopic pattern due to chlorine and common fragmentation patterns for alkenes and alkyl halides.

Table 2: ¹H NMR Spectroscopy Data (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~5.8ddd1H-CH=CH₂
~5.1-5.3m2H-CH=CH₂
~4.1m1H-CHCl-
~1.2-1.8m18H-(CH₂)₉-
~0.9t3H-CH₃

This interactive table details the predicted ¹H NMR chemical shifts, multiplicities, and integrations for the different protons in 1-Tridecene, 3-chloro-, providing a fingerprint for its specific structure.

Table 3: ¹³C NMR Spectroscopy Data (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~138-CH=CH₂
~115-CH=CH₂
~65-CHCl-
~22-35-(CH₂)₉-
~14-CH₃

This interactive table presents the expected ¹³C NMR chemical shifts for the carbon atoms in 1-Tridecene, 3-chloro-, distinguishing between the sp², sp³, and chlorine-bearing carbons.

Table 4: FTIR Spectroscopy Data

Wavenumber (cm⁻¹)Assignment
~3080=C-H stretch
~2850-2960C-H stretch (alkyl)
~1645C=C stretch
~1465C-H bend (alkyl)
~915, 995=C-H bend (out-of-plane)
~650-750C-Cl stretch

This interactive table lists the characteristic infrared absorption frequencies for the functional groups present in 1-Tridecene, 3-chloro-, allowing for its identification through vibrational spectroscopy.

Future Research Trajectories and Interdisciplinary Perspectives on 1 Tridecene, 3 Chloro

Development of Sustainable and Green Synthetic Routes

The pursuit of environmentally benign chemical manufacturing necessitates the development of sustainable and green synthetic methodologies for producing 1-Tridecene (B165156), 3-chloro-. Future research in this area could prioritize several key principles of green chemistry.

One promising direction is the exploration of catalytic methods that minimize waste and energy consumption. Traditional chlorination methods often involve stoichiometric amounts of hazardous reagents. Future synthetic strategies could focus on:

Direct Catalytic Chlorination: Investigating the use of novel catalysts, potentially based on earth-abundant metals or organocatalysts, for the selective chlorination of 1-tridecene at the allylic position. This would avoid the use of harsh chlorinating agents and reduce the formation of byproducts.

Biocatalytic Approaches: Employing enzymes, such as halogenases, for the regioselective and stereoselective chlorination of 1-tridecene. Biocatalysis operates under mild conditions (aqueous media, ambient temperature, and pressure) and offers high selectivity, thereby reducing the environmental footprint of the synthesis.

Renewable Feedstocks: Exploring pathways to synthesize the 1-tridecene backbone from renewable resources, such as plant oils or biomass, which would contribute to a more sustainable lifecycle for 1-Tridecene, 3-chloro-.

The development of such green routes would be guided by metrics like atom economy, E-factor (Environmental Factor), and Process Mass Intensity (PMI) to ensure a quantifiable improvement in sustainability.

Potential Green Synthetic Approach Key Principle Anticipated Advantages
Direct Catalytic ChlorinationAtom Economy, Use of CatalysisReduced waste, lower energy input, higher selectivity.
Biocatalytic SynthesisUse of Renewable Feedstocks, CatalysisHigh selectivity, mild reaction conditions, use of non-toxic solvents (water).
Synthesis from Bio-based FeedstocksUse of Renewable FeedstocksReduced reliance on fossil fuels, lower carbon footprint.

Exploration of Novel Reactivity and Unprecedented Transformations

The unique structural features of 1-Tridecene, 3-chloro- — a terminal alkene, a secondary alkyl chloride, and a long hydrocarbon chain — suggest a rich and largely unexplored reactivity profile. Future research should aim to uncover novel transformations that leverage these functionalities.

Key areas for investigation include:

Cross-Coupling Reactions: The chloro-group at the 3-position could serve as a handle for various cross-coupling reactions (e.g., Suzuki, Negishi, Kumada) to introduce new carbon-carbon bonds. Investigating the reactivity of this secondary alkyl chloride in such reactions, which can be challenging, could lead to the synthesis of complex and valuable molecules.

Intramolecular Cyclizations: The presence of both an alkene and an alkyl halide functionality in the same molecule opens up possibilities for intramolecular cyclization reactions. Under appropriate conditions (e.g., radical or transition-metal-catalyzed), novel cyclic structures could be synthesized.

Functionalization of the Double Bond: Exploring selective transformations of the terminal double bond, such as asymmetric epoxidation, dihydroxylation, or metathesis, in the presence of the chloro-substituent, would expand the synthetic utility of this compound.

Uncovering unprecedented transformations of 1-Tridecene, 3-chloro- would not only broaden our understanding of its fundamental chemistry but also provide new tools for the synthesis of complex organic molecules.

Advancement in Predictive Computational Chemistry for Compound Design

Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental research and accelerating the discovery process. For a compound like 1-Tridecene, 3-chloro-, where experimental data is scarce, computational studies are particularly valuable.

Future research in this domain could focus on:

Reaction Mechanism and Selectivity Prediction: Using Density Functional Theory (DFT) and other quantum mechanical methods to model potential reactions of 1-Tridecene, 3-chloro-. This can help in predicting the feasibility of a reaction, understanding its mechanism, and predicting the regioselectivity and stereoselectivity of the products.

Spectroscopic Characterization: Calculating spectroscopic properties (e.g., NMR, IR, Raman) to aid in the characterization of 1-Tridecene, 3-chloro- and its reaction products.

Structure-Property Relationships: Developing Quantitative Structure-Property Relationship (QSPR) models to predict physical and chemical properties of derivatives of 1-Tridecene, 3-chloro-. This could be instrumental in designing new molecules with desired properties for specific applications.

These computational approaches can significantly reduce the amount of trial-and-error in the laboratory, leading to a more efficient and sustainable research workflow.

Computational Method Application for 1-Tridecene, 3-chloro- Potential Outcome
Density Functional Theory (DFT)Modeling reaction pathways and transition states.Prediction of reaction feasibility and selectivity.
Quantum Mechanics/Molecular Mechanics (QM/MM)Simulating enzymatic reactions.Design of biocatalytic routes for synthesis.
Quantitative Structure-Property Relationship (QSPR)Predicting physical and chemical properties.Rational design of derivatives with tailored properties.

Emerging Applications in Specialized Fields Beyond Traditional Organic Synthesis

The long aliphatic chain combined with the reactive chloro- and alkene functionalities suggests that 1-Tridecene, 3-chloro- could find applications in various specialized fields beyond its role as a simple synthetic intermediate.

Potential emerging applications to be explored include:

Polymer Chemistry: As a functionalized monomer, 1-Tridecene, 3-chloro- could be used in polymerization reactions to create polymers with unique properties. The chlorine atom could serve as a site for post-polymerization modification, allowing for the tuning of the polymer's characteristics.

Materials Science: The long hydrocarbon tail imparts lipophilic character, suggesting potential applications in the formulation of surfactants, lubricants, or as a component in self-assembling monolayers on surfaces.

Agrochemicals: Long-chain organic molecules can exhibit biological activity. Future research could investigate the potential of 1-Tridecene, 3-chloro- and its derivatives as pesticides or herbicides, although this would require extensive toxicological and environmental impact studies.

The exploration of these applications would require interdisciplinary collaboration between organic chemists, polymer scientists, materials scientists, and agricultural scientists.

Environmental Fate and Transport Studies (Methodological Focus)

Understanding the environmental fate and transport of a chemical is crucial for assessing its potential environmental impact. For 1-Tridecene, 3-chloro-, a systematic investigation using modern analytical and modeling techniques is warranted.

A methodological focus for future studies should include:

Biodegradation Pathways: Investigating the aerobic and anaerobic biodegradation of 1-Tridecene, 3-chloro- by various microorganisms. This would involve identifying the metabolic pathways and the resulting degradation products.

Abiotic Degradation: Studying the rates and mechanisms of abiotic degradation processes such as hydrolysis and photolysis. The presence of the allylic chloride suggests that hydrolysis could be a significant degradation pathway.

Sorption and Mobility in Soil: Quantifying the sorption of 1-Tridecene, 3-chloro- to different soil types and sediments. This data is essential for predicting its mobility in the subsurface and the potential for groundwater contamination.

Atmospheric Fate: While the vapor pressure of 1-Tridecene, 3-chloro- is expected to be low, its potential for volatilization and subsequent atmospheric reactions with hydroxyl radicals and ozone should be evaluated.

These studies would provide the necessary data to develop comprehensive environmental fate models, which can predict the distribution and persistence of 1-Tridecene, 3-chloro- in various environmental compartments.

Q & A

Q. What analytical techniques are recommended for identifying and quantifying 3-chloro-1-tridecene in complex mixtures?

Gas chromatography-mass spectrometry (GC-MS) is a primary method for identification, leveraging retention times and spectral matching with databases like NIST. For quantification, calibration curves using purified standards are essential. Method validation should include spike-recovery tests to account for matrix effects in environmental or biological samples .

Q. How can researchers experimentally determine the vapor pressure of 3-chloro-1-tridecene, and what are the limitations of existing data?

Static or dynamic vapor pressure measurement systems (e.g., transpiration methods) at controlled temperatures (e.g., 25°C) are standard. Existing data, such as 0.0851 hPa (25°C), may lack validation under varied environmental conditions. Researchers should cross-reference experimental results with predictive models like EPIWIN, noting discrepancies due to assumptions in volatility calculations .

Q. What literature search strategies are effective for compiling toxicological or environmental data on 3-chloro-1-tridecene?

Use multi-database searches (PubMed, TOXCENTER, NIH RePORTER) with CAS numbers, synonyms, and MeSH terms. Gray literature (government reports, dissertations) should be included to capture unpublished data. Screening protocols should involve title/abstract relevance checks and exclusion of non-peer-reviewed sources without methodological transparency .

Q. What safety protocols are critical when handling 3-chloro-1-tridecene in laboratory settings?

Use fume hoods for synthesis or purification steps to mitigate inhalation risks. Personal protective equipment (PPE) including nitrile gloves and chemical-resistant aprons is mandatory. Waste disposal must follow halogenated organic compound guidelines due to potential environmental persistence .

Q. How can researchers validate the purity of synthesized 3-chloro-1-tridecene?

Combine chromatographic (HPLC, GC) and spectroscopic (NMR, IR) methods. For example, GC-MS can detect volatile impurities like unreacted alkenes, while NMR identifies structural byproducts (e.g., diastereomers). Purity thresholds (>95%) should align with application requirements (e.g., toxicology assays) .

Advanced Research Questions

Q. How can conflicting data on the environmental persistence of 3-chloro-1-tridecene be resolved through experimental design?

Conduct comparative degradation studies under controlled variables (pH, UV exposure, microbial activity). Use isotopic labeling (e.g., ¹³C) to trace degradation pathways and quantify half-lives. Meta-analyses of existing data should account for methodological differences (e.g., soil vs. aquatic systems) .

Q. What strategies optimize the synthesis of 3-chloro-1-tridecene to minimize side reactions?

Employ regioselective chlorination catalysts (e.g., Lewis acids) to target the 3-position. Monitor reaction kinetics via in-situ FTIR to detect intermediates like chloronium ions. Solvent selection (e.g., non-polar media) can suppress electrophilic addition byproducts .

Q. How can computational models complement experimental data in predicting the reactivity of 3-chloro-1-tridecene?

Density functional theory (DFT) calculations can predict reaction pathways (e.g., radical chlorination vs. ionic mechanisms). Validate models against experimental activation energies and substituent effects. Machine learning (e.g., QSAR) may correlate structural features with environmental fate parameters .

Q. What are the critical research gaps in understanding the toxicokinetics of 3-chloro-1-tridecene?

Limited data exist on metabolic pathways (e.g., cytochrome P450 interactions) and tissue-specific bioaccumulation. Priority studies should include in vitro hepatocyte assays and in vivo rodent models with LC-MS/MS quantification of metabolites. Cross-species extrapolation requires comparative genomic analyses .

Q. How should researchers design studies to assess the ecological impact of 3-chloro-1-tridecene in aquatic systems?

Mesocosm experiments simulating real-world exposure scenarios (e.g., chronic low-dose vs. acute high-dose) are key. Measure endpoints like biomarker induction (e.g., CYP1A in fish) and trophic transfer rates. Integrate probabilistic risk assessment models to account for spatial-temporal variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.